molecular formula C20H30ClF2N7O B10776347 1-(2-{[(6-Amino-2-Methylpyridin-3-Yl)methyl]amino}ethyl)-6-Chloro-3-[(2,2-Difluoro-2-Pyridin-2-Ylethyl)amino]-1,4-Dihydropyrazin-2-Ol

1-(2-{[(6-Amino-2-Methylpyridin-3-Yl)methyl]amino}ethyl)-6-Chloro-3-[(2,2-Difluoro-2-Pyridin-2-Ylethyl)amino]-1,4-Dihydropyrazin-2-Ol

Cat. No.: B10776347
M. Wt: 457.9 g/mol
InChI Key: MQHPMJMCBRFLML-GGZDVPIDSA-N
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Description

1-(2-{[(6-AMINO-2-METHYLPYRIDIN-3-YL)METHYL]AMINO}ETHYL)-6-CHLORO-3-[(2,2-DIFLUORO-2-PYRIDIN-2-YLETHYL)AMINO]-1,4-DIHYDROPYRAZIN-2-OL is a complex organic compound that features a combination of pyridine, pyrazine, and chlorinated and fluorinated groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(6-AMINO-2-METHYLPYRIDIN-3-YL)METHYL]AMINO}ETHYL)-6-CHLORO-3-[(2,2-DIFLUORO-2-PYRIDIN-2-YLETHYL)AMINO]-1,4-DIHYDROPYRAZIN-2-OL involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki cross-coupling reaction, which is used to form the pyridine and pyrazine rings . The reaction conditions typically involve the use of palladium catalysts and arylboronic acids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(6-AMINO-2-METHYLPYRIDIN-3-YL)METHYL]AMINO}ETHYL)-6-CHLORO-3-[(2,2-DIFLUORO-2-PYRIDIN-2-YLETHYL)AMINO]-1,4-DIHYDROPYRAZIN-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(2-{[(6-AMINO-2-METHYLPYRIDIN-3-YL)METHYL]AMINO}ETHYL)-6-CHLORO-3-[(2,2-DIFLUORO-2-PYRIDIN-2-YLETHYL)AMINO]-1,4-DIHYDROPYRAZIN-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{[(6-AMINO-2-METHYLPYRIDIN-3-YL)METHYL]AMINO}ETHYL)-6-CHLORO-3-[(2,2-DIFLUORO-2-PYRIDIN-2-YLETHYL)AMINO]-1,4-DIHYDROPYRAZIN-2-OL involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C20H30ClF2N7O

Molecular Weight

457.9 g/mol

IUPAC Name

4-[2-[[(6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol

InChI

InChI=1S/C20H30ClF2N7O/c1-13-14(5-6-17(24)29-13)10-25-8-9-30-16(21)11-27-18(19(30)31)28-12-20(22,23)15-4-2-3-7-26-15/h2-4,7,11,13-14,17,19,25,29,31H,5-6,8-10,12,24H2,1H3,(H,27,28)/t13?,14?,17-,19?/m1/s1

InChI Key

MQHPMJMCBRFLML-GGZDVPIDSA-N

Isomeric SMILES

CC1C(CC[C@@H](N1)N)CNCCN2C(C(=NCC(C3=CC=CC=N3)(F)F)NC=C2Cl)O

Canonical SMILES

CC1C(CCC(N1)N)CNCCN2C(C(=NCC(C3=CC=CC=N3)(F)F)NC=C2Cl)O

Origin of Product

United States

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